molecular formula C27H22F5NO4 B557570 Fmoc-Ile-OPfp CAS No. 86060-89-1

Fmoc-Ile-OPfp

Cat. No. B557570
CAS RN: 86060-89-1
M. Wt: 519.5 g/mol
InChI Key: FYZSBHSHLNJGPS-RZFZLAGVSA-N
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Description

Synthesis Analysis

Fmoc-Ile-OPfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . It is useful in applications where amino acids are partially racemized during coupling . A large dataset of peptides synthesized using standard Fmoc chemistry was analyzed to identify errors in peptide syntheses and develop a computational tool to predict the likelihood that any given peptide sequence would be synthesized accurately .


Molecular Structure Analysis

The molecular formula of this compound is C27H22F5NO4 . Its molecular weight is 519.46 g/mol . The InChI string representation of its structure is InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1 .


Chemical Reactions Analysis

This compound is used in Fmoc-based peptide synthesis . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .

Scientific Research Applications

  • Synthesis of O-Glycopeptides : Fmoc-AA-OPfp compounds have been used in the stereoselective synthesis of O-glycopeptides. This method is rapid, stereoselective, and can be exploited for routine synthesis of O-glycopeptides (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Synthesis of Glycopeptides : Fmoc-Asp(OPfp)-O t Bu has been coupled with glycosylamines for the solid-phase synthesis of glycopeptides, useful in studying carbohydrate-protein interactions (Ürge et al., 1991).

  • Synthesis of O-GlcNAc Glycopeptide Fragments : The use of glycosylated building blocks like Nα-Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides from RNA-polymerase II and mammalian neurofilaments has been described. This method is beneficial for synthesizing glycopeptides in good yields (Meinjohanns et al., 1995).

  • Glycopeptide Library Synthesis : Fmoc-Asn(β-Ac3GlcNAc)-OPfp and similar compounds have been used in the synthesis of glycopeptide libraries. These libraries are vital for rapid identification of oligosaccharide mimetics and can be used in high throughput screening (Hilaire et al., 1998).

  • Solid-Phase Synthesis of Various Glycopeptides : Building blocks like Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp have been used in the simultaneous solid-phase synthesis of different O-glycopeptides from human and porcine mucins. These glycopeptides have been obtained in excellent purity and are important for biological studies (Peters et al., 1991).

  • Adsorption on Molecularly Imprinted Polymers : Studies on the equilibrium adsorption isotherms of compounds like Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) on molecularly imprinted polymers have been conducted. These studies are critical in understanding the binding properties and specificities of such polymers (Kim & Guiochon, 2005).

  • Pre-column Derivatization Methods for HPLC : Research has appraised pre-column derivatization methods like FMOC-Cl for high-performance liquid chromatography (HPLC) determination of amino acids in biological materials. Such methods are crucial for accurate and sensitive analysis (Fürst et al., 1990).

  • Synthesis of Glycopeptides as Substrates for Enzymes : Fmoc-Tyr(OPfp) building blocks have been used in the solid-phase synthesis of tyrosine-glycosylated glycogenin fragments. These glycopeptides are significant as substrates for glucosylation by enzymes like glycogenin (Jansson et al., 1996).

Safety and Hazards

Fmoc-Ile-OPfp may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . In case of contact, it is advised to flush skin with plenty of water and consult a physician . If swallowed, it is advised to rinse mouth with water and consult a physician .

Future Directions

Fmoc-Ile-OPfp and other Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures . Fmoc-based peptide synthesis has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSBHSHLNJGPS-RZFZLAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544410
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86060-89-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-isoleucin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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